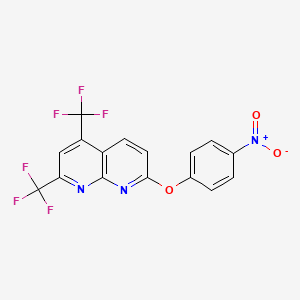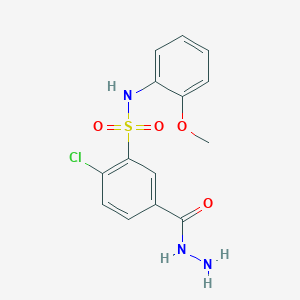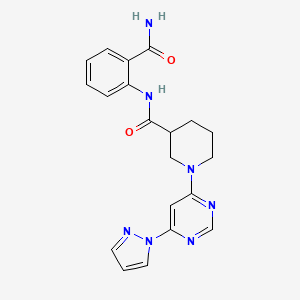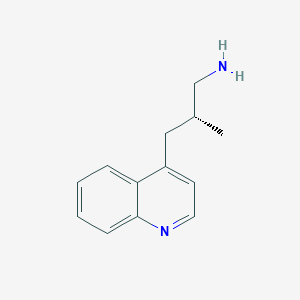
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by the presence of nitrophenoxy and bis(trifluoromethyl) groups attached to a naphthyridine core
作用機序
Target of Action
Similar compounds such as 4-{[(1r,2s)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile have been shown to interact with the androgen receptor .
Biochemical Pathways
Related compounds have been shown to affect electron transport and phosphorylation in isolated spinach chloroplasts . This suggests that 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine might also interfere with similar biochemical pathways.
Pharmacokinetics
Similar compounds have shown variable absorption, protein binding, and elimination .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, including nucleophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-nitrophenol with 2,4-bis(trifluoromethyl)-1,8-naphthyridine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized naphthyridine compounds.
科学的研究の応用
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.
類似化合物との比較
Similar Compounds
4-Nitrophenoxy derivatives: Compounds with similar nitrophenoxy groups but different core structures.
Bis(trifluoromethyl) derivatives: Compounds with bis(trifluoromethyl) groups attached to different aromatic or heteroaromatic cores.
Uniqueness
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the combination of its functional groups and the naphthyridine core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFZRADBKHECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2747345.png)

![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B2747358.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
amino}benzoic acid](/img/structure/B2747366.png)
